

# Long-Term Aflibercept Expression from ADVM-022: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AO-022

Cat. No.: B15601701

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ADVM-022 (ixoberogene soroparvovec), a novel intravitreal gene therapy designed for the sustained delivery of aflibercept for the treatment of neovascular age-related macular degeneration (nAMD) and other VEGF-mediated ocular diseases. This document details the core technology, mechanism of action, and summarizes key preclinical and clinical data, with a focus on experimental protocols and quantitative outcomes.

## Introduction to ADVM-022

ADVM-022 is an adeno-associated virus (AAV) vector-based gene therapy that aims to transform retinal cells into a biofactory for the continuous production of aflibercept, a potent anti-VEGF protein.<sup>[1]</sup> The goal of this one-time intravitreal injection is to reduce the treatment burden associated with frequent anti-VEGF injections, which is the current standard of care for nAMD.<sup>[2][3]</sup> ADVM-022 utilizes a proprietary AAV.7m8 capsid and a custom expression cassette to achieve robust and durable aflibercept expression in the retina.<sup>[4]</sup>

## Core Technology and Mechanism of Action

The efficacy of ADVM-022 is built upon two key components: the AAV.7m8 vector capsid and a specially designed expression cassette encoding a codon-optimized version of aflibercept.

- AAV.7m8 Capsid: This novel capsid was developed through directed evolution to enhance transduction of retinal cells following intravitreal injection.[4] It has been shown to efficiently penetrate the inner limiting membrane of the retina, a significant barrier for many AAV serotypes.[4]
- Expression Cassette: The expression cassette contains the genetic blueprint for afibbercept, along with regulatory elements that drive high-level, sustained protein expression within the transduced retinal cells.[4]

The mechanism of action for ADVM-022, from administration to therapeutic effect, is a multi-step process initiated by a single intravitreal injection.

[Click to download full resolution via product page](#)**Mechanism of action of ADVM-022.**

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ADVM-022, highlighting long-term aflibercept expression and clinical efficacy.

Table 1: Preclinical Aflibercept Expression in Non-Human Primates (NHPs)

| Timepoint       | Vitreous Aflibercept Concentration (µg/mL) | Reference |
|-----------------|--------------------------------------------|-----------|
| Up to 30 months | 1.2 - 8.1                                  | [5]       |

Table 2: OPTIC Phase 1 Clinical Trial - Reduction in Treatment Burden

| Cohort (Dose)                      | Median Follow-up (weeks) | Reduction in Annualized Anti-VEGF Injections | Patients Injection-Free | Reference |
|------------------------------------|--------------------------|----------------------------------------------|-------------------------|-----------|
| 1 ( $6 \times 10^{11}$ vg/eye)     | 72                       | 100%                                         | All                     | [4]       |
| 2 & 3 ( $2 \times 10^{11}$ vg/eye) | 52 & 36                  | 87%                                          | Two-thirds              | [4]       |
| All Patients (2-year follow-up)    | 104                      | >80%                                         | >50%                    |           |

Table 3: OPTIC Phase 1 Clinical Trial - Safety and Efficacy Outcomes

| Outcome                                  | Result                                            | Reference |
|------------------------------------------|---------------------------------------------------|-----------|
| Safety                                   |                                                   |           |
| ADVM-022-related ocular adverse events   | Mild (81%) to moderate (19%)                      |           |
| Intraocular inflammation                 | Primarily anterior, managed with topical steroids | [6]       |
| Efficacy                                 |                                                   |           |
| Mean Best-Corrected Visual Acuity (BCVA) | Maintained over time                              |           |
| Mean Central Subfield Thickness (CST)    | Maintained to improved                            |           |

## Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of ADVM-022.

### ADVM-022 Vector Production

ADVM-022 is produced using a baculovirus expression vector system (BEVS) in insect cells (*Spodoptera frugiperda*, Sf9). This method allows for scalable and high-titer production of the AAV vector. The process involves co-infection of Sf9 cells with two recombinant baculoviruses: one carrying the AAV2 rep and AAV.7m8 cap genes, and the other containing the afibbercept expression cassette flanked by AAV inverted terminal repeats (ITRs). The resulting viral particles are then purified through a series of chromatography steps.

### Preclinical Studies in Non-Human Primates (NHPs)

The preclinical evaluation of ADVM-022 was primarily conducted in NHPs due to the anatomical similarities of their eyes to human eyes.



[Click to download full resolution via product page](#)

Preclinical study workflow in NHPs.

4.2.1. Intravitreal Administration: A single intravitreal injection of ADVM-022 was administered to the eyes of NHPs. The typical dose used in long-term studies was approximately  $2 \times 10^{12}$  vector genomes (vg) per eye.[7]

4.2.2. Aflibercept Quantification (ELISA): Aflibercept levels in ocular fluids (aqueous and vitreous humor) and tissues (retina and choroid) were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The general procedure involves coating a plate with an anti-aflibercept antibody, adding the sample, followed by a detection antibody conjugated to an enzyme, and finally a substrate to produce a measurable signal.

4.2.3. Laser-Induced Choroidal Neovascularization (CNV) Model: To assess the efficacy of ADVM-022, a laser-induced CNV model was utilized in NHPs. This involves creating laser burns in the macula to induce the growth of new, leaky blood vessels, mimicking a key feature of nAMD. The severity of CNV was graded based on fluorescein angiography.[7]

4.2.4. Ocular Safety and Tolerability Assessments: The safety of ADVM-022 was monitored through various methods:

- Slit-lamp biomicroscopy and fundoscopy: To assess for signs of inflammation (e.g., cells, flare) and other ocular abnormalities.
- Optical Coherence Tomography (OCT): To evaluate retinal structure and thickness.
- Electroretinography (ERG): To measure the electrical response of the retinal cells to light stimuli, assessing retinal function.

## OPTIC Phase 1 Clinical Trial

The OPTIC trial was a Phase 1, multicenter, open-label, dose-ranging study to evaluate the safety and efficacy of a single intravitreal injection of ADVM-022 in patients with nAMD who were previously treated with and responsive to anti-VEGF therapy.[6]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Process Development for the Production and Purification of Adeno-Associated Virus (AAV)2 Vector using Baculovirus-Insect Cell Culture System [jove.com]
- 3. Utility of focal electroretinography in ophthalmologic examination in cynomolgus monkeys [jstage.jst.go.jp]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Process Development for the Production and Purification of Adeno-Associated Virus AAV2 Vector using Baculovirus-Insect Cell Culture System [jove.com]
- To cite this document: BenchChem. [Long-Term Aflibercept Expression from ADVM-022: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601701#long-term-aflibercept-expression-from-advm-022>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)